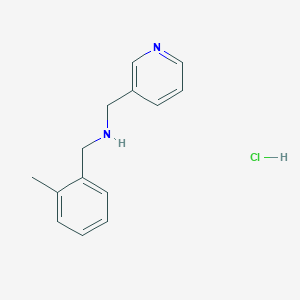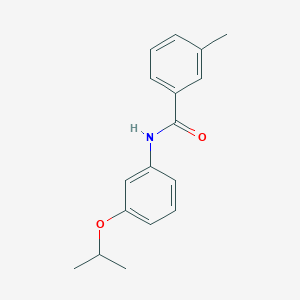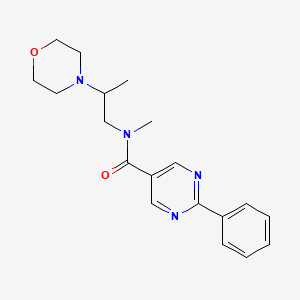
(2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPBA and is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B).
作用機序
The mechanism of action of MPBA involves its inhibition of the enzyme MAO-B. MAO-B is responsible for the breakdown of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. By inhibiting MAO-B, MPBA increases the levels of dopamine in the brain, leading to its neuroprotective and anti-addictive effects.
Biochemical and Physiological Effects:
MPBA has been shown to have several biochemical and physiological effects such as increasing the levels of dopamine, reducing oxidative stress, and inhibiting the growth of cancer cells. These effects are mediated through its inhibition of MAO-B and its interactions with other cellular pathways.
実験室実験の利点と制限
The advantages of using MPBA in lab experiments include its high potency and specificity for MAO-B inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, the limitations include its limited solubility in aqueous solutions and its potential interactions with other cellular pathways.
将来の方向性
There are several future directions for the research on MPBA. One direction is to investigate its potential applications in the treatment of other neurodegenerative diseases such as Huntington's and multiple sclerosis. Another direction is to explore its interactions with other cellular pathways and identify potential drug targets for combination therapy. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can further enhance its therapeutic potential.
Conclusion:
In conclusion, (2-methylbenzyl)(3-pyridinylmethyl)amine hydrochloride or MPBA is a chemical compound that has shown significant potential in scientific research for its neuroprotective, anti-cancer, and anti-addictive effects. Its mechanism of action involves the inhibition of MAO-B, leading to increased dopamine levels in the brain. While there are limitations to its use in lab experiments, the future directions for research on MPBA are promising and can lead to the development of novel therapies for various diseases.
合成法
The synthesis of MPBA involves the reaction of 2-methylbenzylamine with 3-pyridinemethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been reported in the literature and has been used by several researchers to obtain MPBA in high yield and purity.
科学的研究の応用
MPBA has been extensively studied for its potential applications in various fields such as neuroprotection, cancer therapy, and drug addiction treatment. In neuroprotection, MPBA has been shown to protect neurons from oxidative stress and prevent neurodegenerative diseases such as Parkinson's and Alzheimer's. In cancer therapy, MPBA has been found to inhibit the growth of cancer cells and induce apoptosis. In drug addiction treatment, MPBA has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-9,16H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZULQVDBFMIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5335603.png)

![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)
![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![1-(4-methylphenyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5335714.png)
![N-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5335717.png)
